molecular formula C20H15NO4 B5025848 diphenylmethyl 4-nitrobenzoate CAS No. 25115-94-0

diphenylmethyl 4-nitrobenzoate

Cat. No. B5025848
CAS RN: 25115-94-0
M. Wt: 333.3 g/mol
InChI Key: CHMVNCZOEUNBIJ-UHFFFAOYSA-N
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Description

“Diphenylmethyl 4-nitrobenzoate” is a compound that could be derived from 4-nitrobenzoic acid. Nitrobenzoic acids are used in the synthesis of dyes and pharmaceuticals . They are also intermediates in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the esterification of p-nitrobenzoic acid followed by nitro reduction . In one study, ethyl 4-nitrobenzoate was reduced in a continuous flow system, optimizing the reaction time and sequences .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic and nucleophilic reactions . For instance, benzocaine derivatives, which have a 4-aminobenzoate structure, can be created through electrophilic and nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-nitrobenzoate has an average mass of 166.111 Da .

Mechanism of Action

The mechanism of action for similar compounds like atovaquone involves the competition with ubiquinol for the bc1 union at the mitochondrial cytochrome bc1 complex .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, ethyl 4-nitrobenzoate may cause skin, eye, and respiratory tract irritation .

Future Directions

The future directions in the study of such compounds could involve exploring their potential biological activities. For example, benzocaine derivatives have shown promising features that could be correlated with their biological activities .

properties

IUPAC Name

benzhydryl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-11-13-18(14-12-17)21(23)24)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVNCZOEUNBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296199
Record name benzhydryl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25115-94-0
Record name NSC108261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzhydryl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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